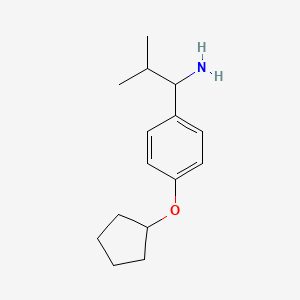

1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

Description

1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine featuring a cyclopentyloxy substituent on the phenyl ring and a 2-methylpropylamine side chain.

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3 |

InChI Key |

QIXYFSXCRQJLSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:

Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-cyclopentyloxyphenol.

Alkylation: The intermediate is then subjected to alkylation with 2-bromopropane in the presence of a strong base like sodium hydride to yield 1-(4-cyclopentyloxyphenyl)-2-methylpropane.

Amination: Finally, the alkylated product undergoes amination using ammonia or an amine source under high pressure and temperature to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

(a) 1-(4-Methoxyphenyl)propan-2-amine (CAS 64-13-1)

- Structure : Methoxy group at the para position of the phenyl ring; shorter alkyl chain (propylamine vs. methylpropylamine).

- Pharmacologically, methoxy-substituted amphetamines (e.g., 4-methoxyamphetamine) are known for serotonin receptor affinity, suggesting that the cyclopentyloxy group in the target compound may alter receptor selectivity or metabolic stability .

(b) 2-(Cyclopropylmethoxy)-1-(4-fluorophenyl)propan-1-amine

- Structure : Cyclopropylmethoxy substituent and fluorine on the phenyl ring.

- Fluorine introduces electron-withdrawing effects, which may influence the amine’s basicity compared to the electron-donating cyclopentyloxy group .

Compounds with Halogen or Deuterated Substituents

(a) (1R)-1-(4-Fluorophenyl)-2-methylpropylamine hydrochloride

- Structure : Fluorine substituent at the para position; chiral 2-methylpropylamine chain.

- Key Differences :

- Fluorine’s electronegativity may decrease the electron density on the aromatic ring, affecting interactions with biological targets compared to the alkoxy group.

- The hydrochloride salt form enhances water solubility, a property that could be replicated in the target compound through salt formation .

(b) 2-Methylpropyl-d9-amine (Deuterated Isobutylamine)

- Structure : Deuterated 2-methylpropylamine chain.

- Key Differences: Deuterium incorporation increases molecular weight (82.19 vs. ~73.13 for non-deuterated analogues) and may improve metabolic stability via the kinetic isotope effect. Useful in tracer studies but lacks the aromatic and alkoxy components of the target compound .

Chiral and Steric Considerations

(a) (S)-(-)-N-(tert-Butoxycarbonyl)-1-(2-thiazolyl)-2-methylpropylamine

- Structure : Thiazole ring and Boc-protected amine.

- Key Differences :

(b) (1R)-1-(3,4-Diethoxyphenyl)-2-methylpropylamine

- Structure : Diethoxy substituents on the phenyl ring.

- Key Differences :

- Increased steric bulk from diethoxy groups may reduce bioavailability compared to the single cyclopentyloxy group.

- Ethoxy groups provide moderate electron-donating effects, similar to cyclopentyloxy .

Biological Activity

1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is a compound of interest in pharmacological research due to its potential biological activities. Understanding its biological effects, mechanisms of action, and therapeutic potential is crucial for its development as a medicinal agent. This article reviews existing literature on the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclopentyloxy group attached to a phenyl ring, with a methylpropylamine side chain. This structure may influence its interaction with biological targets, particularly in terms of receptor binding and enzyme inhibition.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds, which may provide insights into the activity of this compound. For instance, a novel compound similar in structure was shown to induce apoptosis in cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma), by arresting the cell cycle at the S phase and activating caspase-3 pathways .

Table 1: In Vitro Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| This compound | HepG2 | TBD | TBD |

| Similar Compound | A549 | 100.07 | 8.99 |

| Similar Compound | HepG2 | 99.98 | 6.92 |

Note: TBD indicates values that require further research specific to the compound .

The mechanism by which this compound exerts its effects may involve modulation of apoptotic pathways. Research on structurally related compounds indicates that they can alter mitochondrial membrane potential and influence the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased apoptosis in cancer cells .

Case Study 1: Apoptosis Induction in HepG2 Cells

A study investigating the effects of similar compounds demonstrated that treatment with increasing concentrations led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that cells treated with higher concentrations exhibited significant morphological changes indicative of apoptosis .

Case Study 2: Receptor Interaction

Another aspect of biological activity involves the interaction with specific receptors or enzymes. The compound's structural features suggest it may act on neurotransmitter receptors or other targets involved in cellular signaling pathways. Further exploration through molecular docking studies could elucidate potential interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.